molecular formula C11H11F3O3 B1453544 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1281486-93-8

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Katalognummer: B1453544
CAS-Nummer: 1281486-93-8
Molekulargewicht: 248.2 g/mol
InChI-Schlüssel: MRVJHZZQDZTGDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 1281486-93-8) is a fluorinated propanoic acid derivative with the molecular formula C₁₁H₁₁F₃O₃ and a molecular weight of 248.20 g/mol. Its structure features a methyl group at the α-position and a 4-(trifluoromethoxy)phenyl substituent at the β-position of the propanoic acid backbone (Figure 1). Key structural identifiers include:

  • SMILES: CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
  • InChIKey: MRVJHZZQDZTGDM-UHFFFAOYSA-N

The compound’s trifluoromethoxy (-OCF₃) group is electron-withdrawing, influencing its acidity (pKa ~3.5–4.0) and lipophilicity (logP ~3.2), which are critical for pharmacokinetic properties.

Eigenschaften

IUPAC Name

2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJHZZQDZTGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group, which can enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12F3O3
  • Molecular Weight : 246.19 g/mol
  • IUPAC Name : (E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components. Preliminary studies suggest that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other trifluoromethyl-containing compounds that have shown increased potency due to the presence of fluorinated groups .
  • Antimicrobial Properties : There is evidence indicating that compounds with similar structures display antimicrobial and antifungal activities, suggesting potential applications in treating infections.

Antimicrobial Activity

A study examining various derivatives of propanoic acids found that compounds with trifluoromethoxy substitutions exhibited significant antimicrobial properties. The mechanism was attributed to the disruption of microbial cell membranes and interference with metabolic processes.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobial32 µg/mL
Control CompoundAntimicrobial64 µg/mL

Case Studies

  • Case Study on Enzyme Inhibition :
    In a study focusing on free fatty acid receptor 4 (FFA4), compounds structurally related to this compound were evaluated for their agonistic activity. One derivative demonstrated a pEC50 value of 5.81 ± 0.04, indicating strong receptor activation and selectivity against FFA1, suggesting potential for metabolic disease treatment .
  • Clinical Relevance :
    A review of FDA-approved drugs containing trifluoromethyl groups highlighted that such modifications often enhance drug efficacy. For instance, the inclusion of a trifluoromethyl group in certain antidepressants has been shown to increase their potency significantly compared to non-fluorinated analogs .

Research Findings

Recent research emphasizes the importance of the trifluoromethoxy group in enhancing biological activity. For example, studies have shown that compounds with this modification can interact effectively with serotonin receptors, leading to increased potency in inhibiting serotonin uptake by up to six times compared to their non-fluorinated counterparts .

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid serves as a vital building block in the synthesis of more complex fluorinated compounds. These compounds are valuable in materials science and catalysis due to their unique properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

Research has indicated that this compound exhibits potential as a bioactive molecule. Its biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. In vitro assays have demonstrated selective inhibition of COX-1 and COX-2, suggesting applications in treating inflammatory conditions.
  • Receptor Modulation : Investigations indicate that it can modulate peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and glucose homeostasis. Certain analogs exhibit subtype-selective agonistic activity, potentially leading to novel treatments for metabolic disorders.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases:

  • Anti-inflammatory Agents : Derivatives of this compound have been studied for their ability to significantly reduce inflammation in animal models by inhibiting COX enzymes.
  • Cancer Therapeutics : Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy through targeted enzyme inhibition.

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals such as herbicides and fungicides due to its stability and bioactivity. Its unique chemical properties make it suitable for developing effective agricultural products.

Case Studies

Several studies have documented the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives significantly reduced inflammation by inhibiting COX enzymes, leading to decreased prostaglandin synthesis.
  • PPAR Agonism : Research focused on the compound's ability to activate PPARα and PPARγ showed that specific modifications enhanced selectivity and potency, indicating potential applications in treating metabolic syndrome.
  • Cytotoxicity Against Cancer Cells : Investigations revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy through targeted enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications References
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₁H₁₁F₃O₃ 4-(OCF₃)phenyl, α-methyl Potential antileukotrienic agent (VUFB 20584)
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 4-(CF₃)phenyl Crystalline dimer via O–H⋯O hydrogen bonds
3-(4-Methoxycarbonylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid C₁₃H₁₂F₃NO₅ 4-(methoxycarbonyl)phenyl, trifluoroacetyl-amino Intermediate in peptide synthesis

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound enhances metabolic stability compared to the trifluoromethyl (-CF₃) group in C₁₀H₉F₃O₂, which lacks the oxygen atom and exhibits weaker hydrogen-bonding capacity .

Amino Acid Derivatives

Table 2: Comparison with Amino Acid Analogs

Compound Name Molecular Formula Substituents Applications References
(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₀H₁₀F₃NO₃ 4-(OCF₃)phenyl, β-amino Chiral building block for drug synthesis
(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid C₉H₁₀FNO₅S 3-(fluorosulfonyloxy)phenyl Radiolabeling precursor

Key Observations :

  • Chirality: The (2R)-configured amino acid derivative (C₁₀H₁₀F₃NO₃) is a non-natural amino acid used in enantioselective synthesis, whereas the target compound lacks a chiral center .
  • Reactivity: Sulfonyloxy groups (e.g., in C₉H₁₀FNO₅S) introduce electrophilic sites for nucleophilic substitution, unlike the inert trifluoromethoxy group in the target compound .

Propanoic Acid Derivatives in Pharmaceutical Impurities

Table 3: Impurity Profiling in Pharmaceuticals

Compound Name Molecular Formula Substituents Role in Pharmaceuticals References
3-[4-(2-Methylpropyl)phenyl]propanoic acid C₁₃H₁₈O₂ 4-(isobutyl)phenyl Impurity in NSAID synthesis
2-(4-Methylphenyl)propanoic acid C₁₀H₁₂O₂ 4-methylphenyl Metabolite of ibuprofen analogs

Key Observations :

  • Lipophilicity: The trifluoromethoxy group in the target compound increases logP (~3.2) compared to non-fluorinated impurities like C₁₃H₁₈O₂ (logP ~2.8), affecting membrane permeability .
  • Regulatory Significance : Unlike the target compound, impurities such as C₁₃H₁₈O₂ are monitored for quality control in NSAID manufacturing .

Vorbereitungsmethoden

Reaction conditions summary:

Parameter Details
Starting material 2-(4-methylphenyl)propionic acid
Brominating agent Bromic acid (48%)
Oxidant Hydrogen peroxide (35%)
Temperature 10–15 °C
Solvent Dichloromethane
Work-up Washing, drying with MgSO4, filtration
Purification Recrystallization from isopropyl ether
Yield High (exact yield not specified)

This method enables the preparation of high-purity bromomethyl intermediate suitable for further elaboration to trifluoromethoxy derivatives.

Introduction of Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is typically introduced via nucleophilic aromatic substitution or via trifluoromethylation of phenolic precursors. Common approaches include:

  • Starting from 4-hydroxyphenyl derivatives, which are converted to 4-(trifluoromethoxy)phenyl compounds using trifluoromethylation reagents.
  • Subsequent coupling or side-chain elongation to form the propanoic acid moiety.

While specific detailed procedures for direct synthesis of this compound are scarce in public patents or literature, these general strategies are well-established in fluorine chemistry.

Purification and Characterization

  • Recrystallization is the preferred purification method, typically using isopropyl ether or similar solvents to obtain high-purity crystalline material.
  • Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm purity and structure during synthesis.

Preparation of Stock Solutions for Experimental Use

For biological or formulation studies, this compound is prepared as stock solutions in solvents like dimethyl sulfoxide (DMSO).

Example stock solution preparation data:

Amount of Compound Stock Solution Concentration Volume of Solvent (mL)
1 mg 1 mM 4.0311
5 mg 5 mM 4.0311
10 mg 10 mM 4.0311

This table is adapted from standard preparation protocols for similar trifluoromethoxy-substituted propanoic acids, allowing precise dosing in experimental setups.

Summary Table of Key Preparation Steps

Step Description Conditions/Notes
Bromination 2-(4-methylphenyl)propionic acid to bromomethyl derivative Bromic acid + H2O2, 10–15 °C, DCM solvent
Introduction of trifluoromethoxy group Nucleophilic substitution or trifluoromethylation of phenolic precursor Requires specialized fluorination reagents
Purification Recrystallization from isopropyl ether Heating to 70 °C, slow cooling
Stock solution preparation Dissolution in DMSO and co-solvents for biological assays Concentrations from 1 mM to 10 mM

Research Findings and Industrial Relevance

  • The bromination method using bromic acid and hydrogen peroxide is industrially efficient, cost-effective, and environmentally friendlier compared to traditional radical bromination methods requiring expensive reagents and harsh conditions.
  • The trifluoromethoxy group significantly alters the compound's properties, making the synthesis and purification steps critical to maintain yield and purity.
  • The availability of reliable stock solution preparation protocols facilitates the compound's application in pharmacological and biochemical research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. Key steps include introducing the trifluoromethoxy group using trifluoromethylation reagents (e.g., CF₃I/AgF) under anhydrous conditions . Yield optimization requires precise temperature control (e.g., 0–5°C for electrophilic substitutions) and inert atmospheres to prevent hydrolysis of intermediates. Purity is influenced by solvent selection (e.g., dichloromethane minimizes side reactions) and purification via recrystallization in ethanol/water mixtures .

Q. What chromatographic methods are recommended for purifying this compound and its intermediates?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) is standard, using a gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (30% → 70% over 20 min). For intermediates, preparative TLC on silica gel (ethyl acetate/hexane, 3:7) is effective. Detection at 254 nm ensures tracking of aromatic and trifluoromethoxy moieties .

Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethoxy group appears as a singlet at δ ~3.9 ppm (¹H) and δ ~120 ppm (¹³C). The propanoic acid chain shows characteristic splitting at δ 2.4–2.6 ppm (CH₂) and δ 12.1 ppm (COOH) .
  • FT-IR : Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies are effective in mitigating batch-to-batch variability in impurity profiles during synthesis?

  • Methodological Answer : Impurities arise from incomplete trifluoromethoxy substitution or oxidation byproducts. Strategies include:

  • In-process monitoring : Use inline FT-IR to detect unreacted intermediates.
  • Purification : Recrystallization with activated charcoal removes aromatic byproducts (e.g., 4-(trifluoromethoxy)phenylacetic acid) .
  • Table 1 : Common impurities and sources:
Impurity IDStructureSourceMitigation
Imp. A2-[4-(2-Methylpropyl)phenyl]propanamideIncomplete hydrolysisExtended saponification at 80°C
Imp. B3-[4-(Trifluoromethyl)phenyl]-propanoic acidSide-chain oxidationUse of nitrogen atmosphere

Q. How can researchers resolve contradictions in spectroscopic data when characterizing chiral derivatives?

  • Methodological Answer : Chiral discrepancies (e.g., enantiomeric excess) are resolved via:

  • Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by >2 min for (R)- and (S)-forms .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards (e.g., (R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid) to confirm absolute configuration .

Q. What metabolic pathways should be considered when evaluating the compound’s bioactivity in pharmacological studies?

  • Methodological Answer : The compound undergoes hepatic Phase I metabolism (hydroxylation at the methyl group) and Phase II glucuronidation. Key steps:

  • In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor to identify hydroxylated metabolites.
  • LC-MS/MS : Monitor m/z 249 → 205 (parent ion) and m/z 265 → 221 (hydroxylated metabolite) .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent:

  • Acidic conditions (pH <3) : Rapid decarboxylation occurs (t₁/₂ = 2 h at 25°C).
  • Neutral/basic conditions (pH 7–9) : Stable for >48 h. Use phosphate buffer (pH 7.4) with 0.01% sodium azide to prevent microbial degradation .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays be addressed?

  • Methodological Answer : Discrepancies may arise from assay interference (e.g., compound fluorescence). Solutions:

  • Control experiments : Include a "compound-only" well to subtract background signals.
  • Orthogonal assays : Validate IC₅₀ values using isothermal titration calorimetry (ITC) .

Q. What explains variability in reported melting points across studies?

  • Methodological Answer : Polymorphism and hydrate formation cause melting point shifts. Ensure samples are dried under vacuum (40°C, 24 h) and analyzed via differential scanning calorimetry (DSC) at 10°C/min .

Tables

Table 2 : Comparison of Analytical Methods for Key Impurities

TechniqueSensitivity (LOD)Applicable ImpuritiesReference
HPLC-UV0.1 µg/mLImp. A, Imp. B
LC-MS/MS0.01 µg/mLOxidative byproducts
Chiral SFC0.05 µg/mLEnantiomeric impurities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.